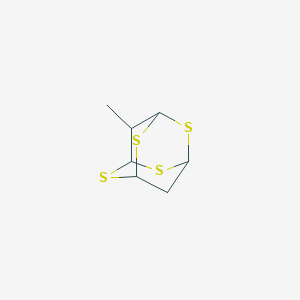

9-Methyl-2,4,6,8-tetrathiaadamantane

カタログ番号:

B101581

CAS番号:

17837-57-9

分子量:

222.4 g/mol

InChIキー:

ZVKPQIPHEBQFKW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

9-Methyl-2,4,6,8-tetrathiaadamantane (CAS 17837-57-9) is a sulfur-containing adamantane derivative characterized by a rigid tetracyclic framework with four sulfur atoms and a methyl group at the 9-position .

特性

CAS番号 |

17837-57-9 |

|---|---|

分子式 |

C7H10S4 |

分子量 |

222.4 g/mol |

IUPAC名 |

9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |

InChIキー |

ZVKPQIPHEBQFKW-UHFFFAOYSA-N |

SMILES |

CC1C2SC3CC(S2)SC1S3 |

正規SMILES |

CC1C2SC3CC(S2)SC1S3 |

同義語 |

9-Methyl-2,4,6,8-tetrathiaadamantane |

製品の起源 |

United States |

類似化合物との比較

Structural Analog: 9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane

Key Differences :

- Synthesis : The bromo derivative is synthesized via bromination of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane using bromine in carbon tetrachloride under reflux, yielding 33.6% crude product . The methyl analog’s synthesis likely involves milder conditions due to the stability of methyl groups.

- Physical Properties :

- Melting Point : The bromo compound melts at 182–184°C (with decomposition), whereas data for the methyl analog is unavailable .

- Spectral Data : The bromo compound’s IR spectrum shows peaks at 1400, 1175, and 677 cm⁻¹, while its NMR includes methyl singlet signals at δ 1.58–1.73 ppm . These features differ from the methyl derivative, where the absence of bromine would shift electronic environments.

Reactivity :

- The bromo compound undergoes solvolysis, a reaction pathway facilitated by the electronegative bromine substituent, which acts as a leaving group . In contrast, the methyl group in 9-Methyl-2,4,6,8-tetrathiaadamantane is inert under similar conditions, emphasizing the role of substituent electronegativity in reactivity.

Comparison with Other Adamantane Derivatives

- These exhibit higher environmental persistence and toxicity due to chlorine substituents, unlike the sulfur- and methyl-dominated chemistry of this compound .

- Diazapentacyclic Alkaloids (e.g., Vincamine) : Compounds like Vincamine (CAS 1617-90-9) feature nitrogen-rich frameworks but lack sulfur atoms. Their biological activity contrasts with the materials-oriented applications of thiaadamantanes .

Notes on Evidence Limitations

- Limited data on this compound’s synthesis and properties necessitate extrapolation from brominated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。